molecular formula C11H8ClFN2 B2570893 3-Chloro-6-(2-fluorobenzyl)pyridazine CAS No. 200001-63-4

3-Chloro-6-(2-fluorobenzyl)pyridazine

Cat. No. B2570893
M. Wt: 222.65
InChI Key: NUSUDJFZOPVUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05886178

Procedure details

6-(2-Fluorobenzyl)-3-chloropyridazine (2.5 g, 11.2 mmol) [prepared as described above] was dissolved in acetic acid (15 ml). Sodium acetate (3.37 g, 24.8 mmol) was added and the reaction mixture was heated at 110° C. under a nitrogen atmosphere. After 1.5 h the reaction mixture was diluted with water and the product was extracted into ethyl acetate. The organic extracts were washed with water, aqueous NaHCO3 and brine, and dried over MgSO4. The solvent was removed in vacuo and the crude product was chromatographed on a silica gel column (50% ethyl acetate in hexanes) to give 6-(2-fluorobenzyl)-2H-pyridazin-3-one (1.5 g, 55% yield) as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][C:5]1[N:10]=[N:9][C:8](Cl)=[CH:7][CH:6]=1.C([O-])(=[O:18])C.[Na+]>C(O)(=O)C.O>[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][C:5]1[CH:6]=[CH:7][C:8](=[O:18])[NH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(CC2=CC=C(N=N2)Cl)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.37 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with water, aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed on a silica gel column (50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CC=2C=CC(NN2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.